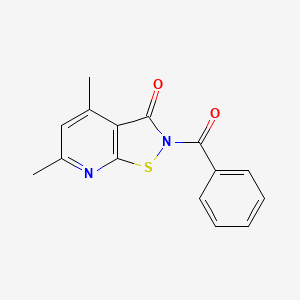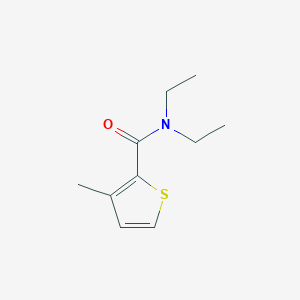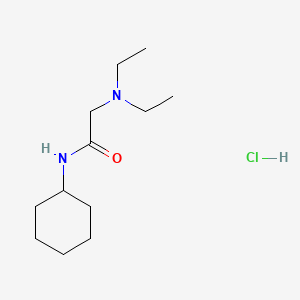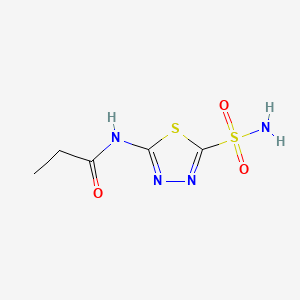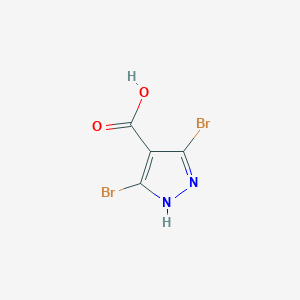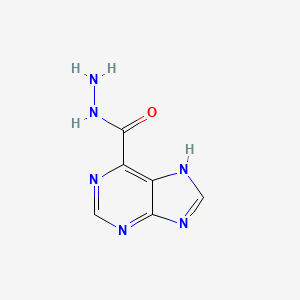
Acenaphthenequinone Dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthenequinone Dioxime is a chemical compound with the molecular formula C₁₂H₈N₂O₂ and a molecular weight of 212.20 g/mol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Acenaphthenequinone Dioxime, also known as 1,2-Dihydroacenaphthylen-1,2-dion-dioxim or acenaphthenchinondioxim, primarily targets nickel ions in various biological and environmental samples . It forms chelates with nickel, which are then used for the pre-concentration and determination of nickel in alloys, tea, and water samples .
Mode of Action
The compound interacts with its target, nickel ions, by forming chelates. This interaction occurs at pH ranges of 5.0–9.4, 6.1–11.0, and 7.1–11.0, respectively . The metal complex and naphthalene are then dissolved out from the column using dimethylformamide-nitric acid .
Biochemical Pathways
It is known that the compound undergoes a variety of reactions with different nucleophiles, organic and inorganic reagents . These reactions include oxidation and reduction reactions, in addition to many known reactions such as Friedel Crafts, Diels-Alder, bromination, and thiolation .
Pharmacokinetics
The compound is known to provide a rapid and economical route to the pre-concentration of nickel in alloys and biological and natural water samples . The calibration graphs obtained were linear over the concentration range 5–40 µg (for DMG) and 2–30 µg (for ANDO and DMG-ANDO) of nickel in 3 ml of the final solution .
Result of Action
The result of the action of this compound is the formation of chelates with nickel ions, which can then be used for the pre-concentration and determination of nickel in various samples . This has important implications for environmental monitoring and industrial applications.
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other ions. The compound forms chelates with nickel ions at specific pH ranges . Additionally, the presence of other ions in the sample can potentially interfere with the chelation process.
Biochemical Analysis
Biochemical Properties
Acenaphthenequinone Dioxime has been found to interact with various biomolecules. For instance, it has been reported to bind to tubulin, a globular protein that is a major component of the cytoskeleton . The stoichiometry of this compound binding to purified tubulin was nearly 1:1 with a dissociation constant of 11.0 ± 0.8 μM at 25 °C . This interaction results in conformational changes, which can be monitored by quenching of tryptophan fluorescence, tubulin–colchicine, and tubulin–ANS binding .
Cellular Effects
In human lung epithelial cells (A549) and human peripheral blood mononuclear cells (PBMC), this compound has been found to disrupt the microtubule network in a time and concentration-dependent manner . This disruption leads to cell cycle arrest in the G2/M phase and apoptosis . The compound also influences cell function by up-regulating pro-apoptotic proteins like p53 and Bax, and down-regulating anti-apoptotic protein Bcl-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with tubulin, leading to the disruption of the microtubule network . This disruption causes cell cycle arrest and apoptosis . Additionally, this compound induces changes in the expression of various proteins, including the up-regulation of pro-apoptotic proteins and the down-regulation of anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, treatment with this compound resulted in the disruption of the microtubule network in A549 cells in time and concentration-dependent manners . The IC50 value was approximately 35 μM for 24 hours and 14 μM for 48 hours .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models
Metabolic Pathways
It is known that this compound interacts with tubulin, suggesting that it may play a role in processes involving the cytoskeleton .
Subcellular Localization
Given its interaction with tubulin, it is likely that the compound localizes to areas of the cell where microtubules are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acenaphthenequinone Dioxime can be synthesized through the reaction of acenaphthenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acenaphthenequinone Dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of acenaphthenequinone derivatives.
Reduction: Formation of acenaphthene derivatives.
Substitution: Formation of substituted acenaphthenequinone derivatives.
Scientific Research Applications
Acenaphthenequinone Dioxime has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Acenaphthenequinone: A closely related compound with similar chemical properties.
Naphthalene derivatives: Compounds with similar aromatic structures.
Uniqueness
Acenaphthenequinone Dioxime is unique due to its dioxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
1932-08-7 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(NE)-N-[(2Z)-2-hydroxyiminoacenaphthylen-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H8N2O2/c15-13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14-16/h1-6,15-16H/b13-11-,14-12+ |
InChI Key |
ZBHVKJFVTXXTEQ-HEEUSZRZSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2 |
Isomeric SMILES |
C1=CC2=C3C(=C1)/C(=N\O)/C(=N\O)/C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)

